4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo-
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Overview
Description
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- is a complex organic compound belonging to the thiazolidinone family Thiazolidinones are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include the cyclization of thiosemicarbazides with α-haloketones or α-haloesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can result in a wide range of functionalized thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial, antiviral, and anticancer activities.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA/RNA Interactions: The compound may interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone: The parent compound with a simpler structure.
3-Methyl-4-thiazolidinone: A derivative with a single methyl group.
2-Thioxo-4-thiazolidinone: A derivative with a thioxo group at the 2-position.
The uniqueness of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- lies in its complex structure, which may confer specific biological activities and chemical reactivity not observed in simpler derivatives.
Properties
CAS No. |
41270-34-2 |
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Molecular Formula |
C8H6N2O2S4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H6N2O2S4/c1-9-5(11)3(15-7(9)13)4-6(12)10(2)8(14)16-4/h1-2H3/b4-3+ |
InChI Key |
DOSWGVZDFWRNRI-ONEGZZNKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)C)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S |
Origin of Product |
United States |
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